(3,5-Dichlorophenyl)(4-propylphenyl)methanone
Overview
Description
“3,5-Dichloro-4’-n-propylbenzophenone” is a chemical compound with the molecular formula C16H14Cl2O . Its molecular weight is 293.19 .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4’-n-propylbenzophenone” consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .Scientific Research Applications
Analytical Method Development
A study by Ye et al. (2008) developed a sensitive method using an online solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry system with peak focusing. This method was specifically designed for measuring concentrations of environmental phenols, including 3,5-Dichloro-4'-n-propylbenzophenone derivatives, in human milk. The method showed good reproducibility and accuracy, suggesting its potential for assessing human exposure to these compounds in breastfed infants (Ye et al., 2008).
Environmental Chemistry and Toxicity
Zhuang et al. (2013) investigated the stability and toxicity of chlorinated benzophenone-type UV filters in water, including the transformation of 3,5-Dichloro-4'-n-propylbenzophenone derivatives. The study observed the formation of chlorinated products and evaluated their photostability and toxicity, providing insights into the environmental impact and risks associated with these compounds (Zhuang et al., 2013).
Polymer Science
Research by Ghassemi et al. (2004) focused on the synthesis of sulfonated poly(4'-phenyl-2,5-benzophenone) telechelics, utilizing 3,5-Dichloro-4'-n-propylbenzophenone as a precursor. The study explored the polymerization process and the properties of the resulting multiblock copolymers, contributing to the development of new materials for specific applications like proton exchange membranes (Ghassemi et al., 2004).
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-propylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-14(17)10-15(18)9-13/h4-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTWWTCQNAAABA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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